![molecular formula C14H20N2O4 B13131310 propan-2-yl N-[3-(propan-2-yloxycarbonylamino)phenyl]carbamate CAS No. 7507-51-9](/img/structure/B13131310.png)
propan-2-yl N-[3-(propan-2-yloxycarbonylamino)phenyl]carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diisopropyl1,3-phenylenedicarbamate is an organic compound with the molecular formula C12H18N2O4 It is a derivative of 1,3-phenylenedicarbamate, where two isopropyl groups are attached to the nitrogen atoms of the carbamate groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Diisopropyl1,3-phenylenedicarbamate can be synthesized through the reaction of 1,3-phenylenedicarbamate with isopropylamine. The reaction typically involves the following steps:
Starting Materials: 1,3-phenylenedicarbamate and isopropylamine.
Reaction Conditions: The reaction is carried out in an organic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) at room temperature.
Catalysts: A base such as triethylamine (TEA) is often used to facilitate the reaction.
Procedure: The 1,3-phenylenedicarbamate is dissolved in the solvent, and isopropylamine is added dropwise. The mixture is stirred at room temperature for several hours until the reaction is complete.
Purification: The product is purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of diisopropyl1,3-phenylenedicarbamate may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can enhance the scalability and reproducibility of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
Diisopropyl1,3-phenylenedicarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbamate derivatives.
Reduction: Reduction reactions can convert the carbamate groups to amines.
Substitution: Nucleophilic substitution reactions can replace the isopropyl groups with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as alkyl halides or amines can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield diisopropyl1,3-phenylenedicarbamate derivatives with additional oxygen-containing functional groups, while reduction may produce amine derivatives.
Wissenschaftliche Forschungsanwendungen
Diisopropyl1,3-phenylenedicarbamate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of polymers, coatings, and other materials.
Wirkmechanismus
The mechanism of action of diisopropyl1,3-phenylenedicarbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Phenylene dicarbamate: The parent compound without isopropyl groups.
Diethyl 1,4-phenylenedicarbamate: A similar compound with ethyl groups instead of isopropyl groups.
1,3-Diisopropylbenzene: An aromatic hydrocarbon with isopropyl groups on the benzene ring.
Uniqueness
Diisopropyl1,3-phenylenedicarbamate is unique due to the presence of isopropyl groups, which can influence its chemical reactivity and interactions with other molecules
Eigenschaften
CAS-Nummer |
7507-51-9 |
|---|---|
Molekularformel |
C14H20N2O4 |
Molekulargewicht |
280.32 g/mol |
IUPAC-Name |
propan-2-yl N-[3-(propan-2-yloxycarbonylamino)phenyl]carbamate |
InChI |
InChI=1S/C14H20N2O4/c1-9(2)19-13(17)15-11-6-5-7-12(8-11)16-14(18)20-10(3)4/h5-10H,1-4H3,(H,15,17)(H,16,18) |
InChI-Schlüssel |
TTYORNHTKDRVNE-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)OC(=O)NC1=CC(=CC=C1)NC(=O)OC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


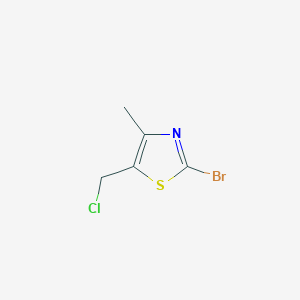
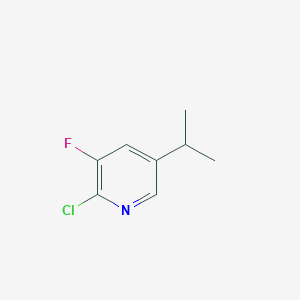
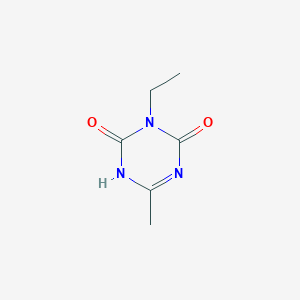
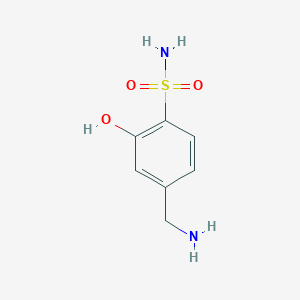

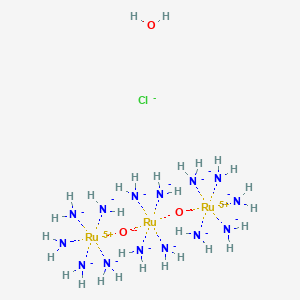

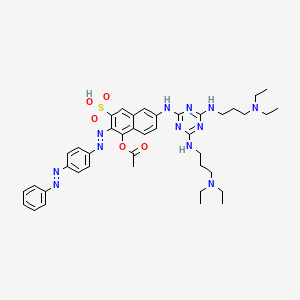
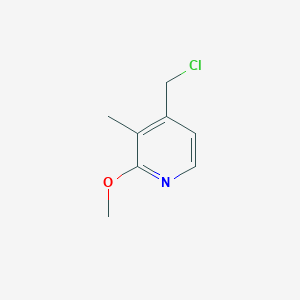


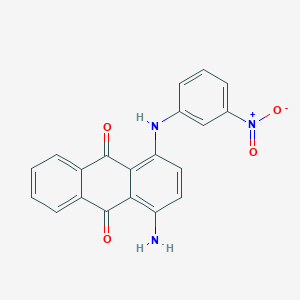
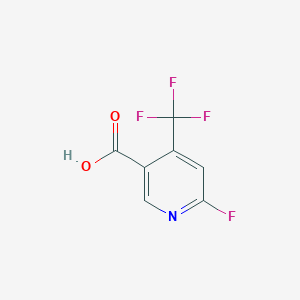
![1-Oxa-7-azaspiro[4.4]nonane-7-carboxylicacid,2-(hydroxymethyl)-,1,1-dimethylethylester,(2R,5R)-rel-](/img/structure/B13131320.png)
